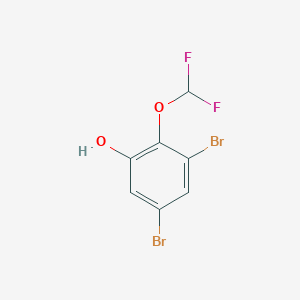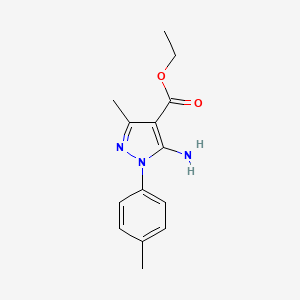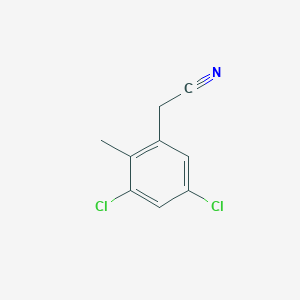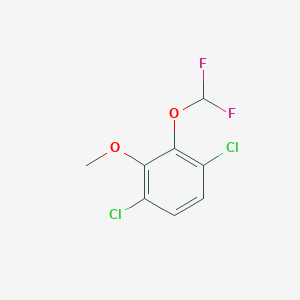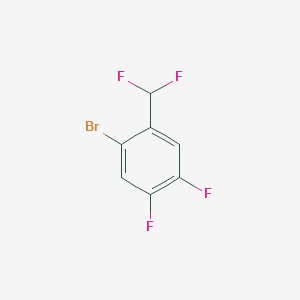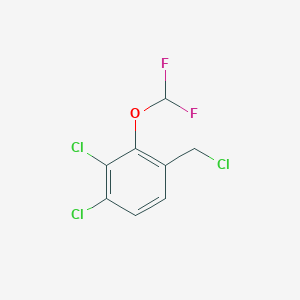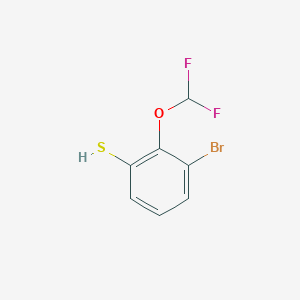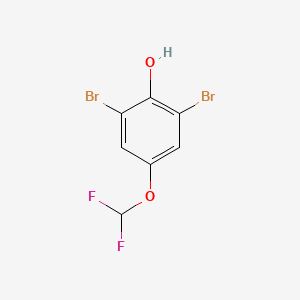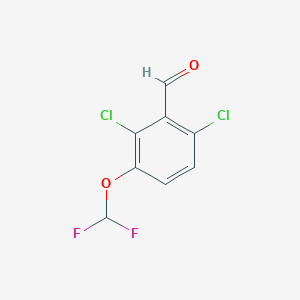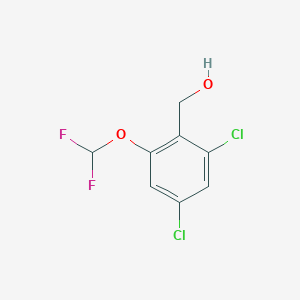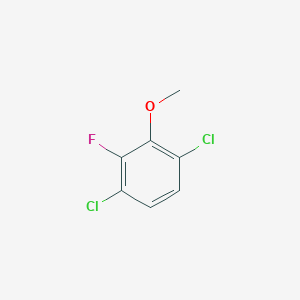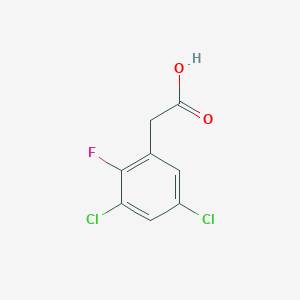![molecular formula C12H16Cl2FN B1460285 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060063-93-4](/img/structure/B1460285.png)
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
概要
説明
The compound “2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a benzene ring that has chlorine and fluorine substituents . This compound also contains a methyl group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the benzene ring would likely contribute significantly to the overall structure of the molecule . The presence of the halogen substituents (chlorine and fluorine) on the benzene ring could also influence the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. The pyrrolidine ring, the benzene ring, and the halogen substituents could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Tyrosinase Inhibition
Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The 3-chloro-4-fluorophenyl motif, as found in the compound , has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus . These inhibitors have potential applications in treating pigmentation disorders and could be relevant in addressing neurodegenerative processes in diseases like Parkinson’s.
Antifungal Applications
The structural motif of 3-chloro-4-fluorophenyl has been incorporated into various chemotypes to synthesize new compounds with antifungal activities . These compounds have been tested against pathogens like Corynespora cassiicola , showing significant fungicidal activities, which could be beneficial in agricultural and pharmaceutical industries.
Anti-inflammatory and Analgesic Activities
Indole derivatives containing the 3-chloro-4-fluorophenyl group have shown promising anti-inflammatory and analgesic activities . These compounds could be further developed into medications for treating pain and inflammation, with the potential for reduced side effects compared to current drugs.
Antibacterial Activity
Schiff bases that incorporate the 3-chloro-4-fluorophenyl moiety have demonstrated inherent biological activities, including antibacterial properties . These compounds can be fine-tuned for specific biological applications, making them valuable in the development of new antibiotics.
Molecular Modelling
The presence of the 3-chloro-4-fluorophenyl fragment in small compounds has been shown to improve interactions with the catalytic site of enzymes like tyrosinase . This makes it a valuable structural feature for molecular modelling and drug design, aiding in the development of more effective pharmaceutical agents.
Pesticide Chemistry
Compounds with the 3-chloro-4-fluorophenyl group have been found significant in pesticide chemistry due to their various biological activities, including herbicidal, insecticidal, and fungicidal properties . This makes them candidates for developing safer and more effective pesticides.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGOCVLAKIRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




